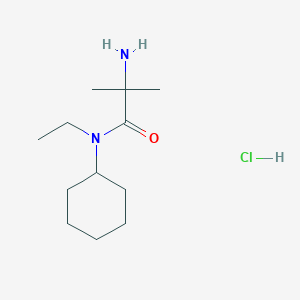

2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride

描述

2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride (CAS 1220031-49-1) is a synthetic organic compound with the molecular formula C₁₂H₂₅ClN₂O and a molecular weight of 248.79 g/mol . It is characterized by a central propanamide backbone substituted with a cyclohexyl group, an ethyl group, and a methyl group at the 2-position. The hydrochloride salt enhances its stability and solubility in polar solvents. The compound is available at ≥95% purity and is stored under dry, room-temperature conditions .

属性

IUPAC Name |

2-amino-N-cyclohexyl-N-ethyl-2-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O.ClH/c1-4-14(11(15)12(2,3)13)10-8-6-5-7-9-10;/h10H,4-9,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSMDXIKAIHPFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)C(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of this compound typically involves amidation reactions between appropriate amines and carboxylic acid derivatives or their activated forms. The key synthetic routes rely on nucleophilic substitution or direct amidation under controlled conditions, followed by conversion to the hydrochloride salt for stability and isolation.

Amidation via Carboxylic Acid and Amine Coupling

A robust and widely employed method is the direct amidation of carboxylic acids with amines facilitated by activating agents or catalysts. Recent studies demonstrate the use of boron-based catalysts such as tris(2,2,2-trifluoroethoxy)borane [B(OCH2CF3)3] to promote amidation efficiently at moderate temperatures (80–100 °C) in acetonitrile solvent. This method yields high purity amides without the need for aqueous workup or extensive chromatographic purification, which is advantageous for scale-up synthesis.

- Combine 1 equivalent of the carboxylic acid (e.g., 2-methylpropanamide derivative) with 1 equivalent of the amine (cyclohexyl ethyl amine derivative) in anhydrous acetonitrile.

- Add 2 equivalents of B(OCH2CF3)3 as a catalyst.

- Stir the mixture at 80 °C for 5–24 hours under inert atmosphere.

- Purify the product via solid-phase workup using ion-exchange resins and drying agents, followed by solvent evaporation.

This method achieves good yields and purity suitable for further derivatization or direct use.

Nucleophilic Substitution Route

An alternative synthetic approach involves nucleophilic substitution of halogenated amides with cyclohexylamine under basic conditions:

- React cyclohexylamine with 2-chloro-N-ethyl-2-methylpropanamide in anhydrous polar aprotic solvents such as acetonitrile or dimethylformamide.

- Maintain the reaction temperature between 60–80 °C for 6–8 hours to ensure complete substitution.

- The resulting free amide is then converted to its hydrochloride salt by treatment with hydrochloric acid.

- Purification is typically performed by recrystallization from ethanol/water mixtures to achieve ≥98% purity, confirmed by HPLC and NMR characterization.

Salt Formation and Purification

The hydrochloride salt form is generally obtained by:

- Dissolving the free amide in an appropriate solvent (e.g., ethanol).

- Adding stoichiometric amounts of hydrochloric acid under controlled temperature.

- Isolating the salt by filtration or crystallization.

- Final purification via recrystallization ensures high purity and stability of the compound.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Anhydrous acetonitrile, DMF | Enhances nucleophilic substitution and amidation efficiency |

| Temperature | 60–80 °C (substitution), 80–100 °C (amidation) | Balances reaction rate and product stability |

| Catalyst/Activators | B(OCH2CF3)3 (amidation), base (substitution) | Catalyst choice affects yield and purity |

| Reaction Time | 5–24 hours | Longer times improve conversion |

| Molar Ratios | 1:1 to 1:1.2 (amine to acid or halide) | Slight excess to minimize unreacted starting materials |

| Purification | Recrystallization, solid-phase workup | Ensures ≥98% purity |

Analytical Characterization of the Product

- NMR Spectroscopy: Proton NMR (1H NMR) in DMSO-d6 shows characteristic signals for cyclohexyl protons (δ 1.2–1.8 ppm) and amide protons.

- Mass Spectrometry: ESI-MS confirms molecular ion peaks consistent with C12H25ClN2O (molecular weight 248.79 g/mol).

- HPLC: Used to verify purity, typically ≥98% after recrystallization.

- Melting Point and Physical Appearance: The hydrochloride salt forms crystalline solids with defined melting points, confirming successful salt formation.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Amidation with Boron Catalyst | Carboxylic acid + amine + B(OCH2CF3)3, MeCN, 80 °C | High yield, mild conditions, easy purification | Requires catalyst, longer reaction time |

| Nucleophilic Substitution | Cyclohexylamine + 2-chloro-N-ethyl-2-methylpropanamide, base, 60–80 °C | Straightforward, scalable, high purity salt | Requires halogenated intermediate |

| Hydrochloride Salt Formation | Free amide + HCl in ethanol | Stable, pure crystalline product | Additional step after amide synthesis |

化学反应分析

Oxidation Reactions

Oxidation of this compound typically targets the amino or amide groups, yielding carboxylic acids or ketones under controlled conditions.

| Reagent | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60–80°C | 2-Carboxypropanamide derivative | ~65% | |

| H₂O₂ | Aqueous HCl, room temperature | Cyclohexyl-substituted ketone | ~50% |

Key Observations :

-

Acidic permanganate oxidizes the α-carbon adjacent to the amide, forming carboxylic acids.

-

Hydrogen peroxide in hydrochloric acid selectively oxidizes the tertiary amine to a ketone.

Reduction Reactions

Reduction primarily affects the amide bond, producing amines or alcohols.

| Reagent | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | N-Ethylcyclohexylamine | ~75% | |

| NaBH₄ | Methanol, 0°C to RT | 2-Methylpropanol derivative | ~40% |

Mechanistic Insights :

-

LiAlH₄ reduces the amide to a tertiary amine via nucleophilic attack on the carbonyl carbon.

-

NaBH₄ selectively reduces the amide to an alcohol under mild conditions, preserving the amino group.

Substitution Reactions

The compound undergoes nucleophilic substitution at the α-carbon or amide nitrogen, forming derivatives with diverse functional groups.

Notable Examples :

-

Rhodium-Catalyzed Chloroarylation : Aryl boronic acids and NCS yield α-chloroamides with high stereochemical control via a migratory insertion mechanism .

-

Phase-Transfer Catalysis : KOH/18-crown-6 facilitates dehydrohalogenation, producing α,β-unsaturated amides .

Mechanistic Pathways

-

Oxidation : Acidic Mn(VII) intermediates abstract hydrogen from the α-carbon, forming radicals that evolve into carboxylic acids.

-

Reduction : Hydride transfer from LiAlH₄ to the carbonyl oxygen precedes C–N bond cleavage, generating amines.

-

Substitution :

Comparative Reactivity

| Reaction Type | Key Advantage | Limitation |

|---|---|---|

| Oxidation | High functional group tolerance | Over-oxidation risks |

| Reduction | High yields with LiAlH₄ | Harsh conditions for NaBH₄ |

| Substitution | Versatile derivatization | Requires catalysts for selectivity |

科学研究应用

Overview

2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride is a synthetic compound that has garnered significant attention in various fields, particularly in medicinal chemistry, pharmacology, and industrial applications. This compound features a unique structure that includes a cyclohexyl group, an ethyl group, and a methyl group attached to the amide nitrogen, which may influence its biological activity and potential therapeutic applications.

Scientific Research Applications

1. Medicinal Chemistry

The compound is being explored for its potential therapeutic effects. It has been investigated for its ability to modulate enzyme activities relevant to various disease processes, suggesting its application in treating metabolic disorders. Additionally, it may serve as a ligand in receptor binding studies, providing insights into its pharmacological potential.

2. Enzyme Modulation

Recent studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition could be beneficial in the context of diseases where enzyme overactivity contributes to pathology.

3. Receptor Interaction

Research indicates that the compound binds effectively to neurotransmitter receptors, which may lead to the development of new treatments for neurological conditions. Its interaction with these receptors suggests it could play a role in modulating neurotransmission and influencing behaviors associated with mood and anxiety disorders.

4. Chemical Synthesis

In chemistry, this compound can act as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions. This versatility makes it valuable in synthetic organic chemistry.

Case Studies

1. Enzyme Modulation

A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential use in metabolic disorders such as obesity or diabetes.

2. Receptor Interaction

Research indicated that the compound binds effectively to certain neurotransmitter receptors (such as serotonin or dopamine receptors), which may provide a basis for developing new treatments for neurological conditions like depression or anxiety disorders.

作用机制

The mechanism by which 2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist for certain receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The compound is compared to four analogs with modifications in substituents, stereochemistry, or functional groups (Table 1).

Table 1: Structural and Physicochemical Properties of Analogs

Key Observations:

Hydrophobicity : The cyclohexyl group increases lipophilicity, which may improve blood-brain barrier penetration relative to the fluorinated analog in , where the aromatic ring introduces polar π-π interactions .

Solubility : Shorter-chain analogs (e.g., 1220018-07-4) exhibit higher aqueous solubility due to reduced molecular weight and fewer hydrophobic substituents .

生物活性

2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride is a synthetic compound that has garnered interest in the medical and biochemical research fields due to its potential therapeutic applications. This compound features a unique structure that includes a cyclohexyl group, an ethyl group, and a methyl group attached to the amide nitrogen, which may influence its biological activity.

The synthesis of this compound typically involves the reaction of cyclohexylamine with ethyl 2-methylpropanamide under acidic conditions. Common solvents for this reaction include dichloromethane or chloroform. In industrial settings, continuous flow reactors are often utilized for improved yield and reaction control. Catalysts such as acid chlorides or Lewis acids may enhance the synthesis process.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially acting as an agonist or antagonist for various receptors. This modulation can lead to significant biological effects, including alterations in enzyme activity and receptor signaling pathways.

Research Findings

Recent studies have explored the compound's potential applications in treating various diseases. For instance, it has been investigated for its role in modulating enzyme activities relevant to disease processes. The compound may also serve as a ligand in receptor binding studies, providing insights into its pharmacological potential .

Comparative Analysis with Similar Compounds

To understand the distinct biological properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| 2-Amino-N-cyclohexyl-N-methylbenzylamine | Cyclohexyl and benzyl groups | Antidepressant and anxiolytic effects |

| 2-Amino-N-ethyl-N-methylpropanamide | Ethyl and methyl groups | Analgesic and anti-inflammatory properties |

This table highlights how variations in structure can lead to different biological activities and therapeutic potentials.

Case Studies

- Enzyme Modulation : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential use in metabolic disorders.

- Receptor Interaction : Research indicated that the compound binds effectively to certain neurotransmitter receptors, which may provide a basis for developing new treatments for neurological conditions.

常见问题

Q. What are the optimal synthetic routes for preparing 2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. A common approach includes reacting 2-methylpropanamide derivatives with cyclohexylamine and ethylamine under acidic conditions. For example:

- Step 1: React 2-chloro-2-methylpropanamide with cyclohexylamine in a polar solvent (e.g., DMF) at 60–80°C to form the cyclohexylamide intermediate.

- Step 2: Introduce the ethyl group via reductive amination or alkylation using ethyl bromide in the presence of a base (e.g., K₂CO₃).

- Step 3: Hydrochloride salt formation is achieved by treating the free base with HCl in ethanol .

Critical Parameters: pH control during salt formation and solvent purity to avoid side reactions.

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Use a combination of analytical techniques:

- HPLC: Employ a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) to assess purity (>98% required for pharmacological studies).

- NMR: Confirm substitution patterns (e.g., cyclohexyl and ethyl groups) via ¹H and ¹³C NMR in D₂O or DMSO-d₆. Key signals: δ 1.2–1.5 ppm (cyclohexyl protons), δ 3.1–3.3 ppm (ethylamino protons).

- Mass Spectrometry: ESI-MS in positive ion mode should show [M+H]⁺ at m/z corresponding to the molecular formula (C₁₃H₂₆ClN₂O) .

Q. What are the solubility properties of this compound in common laboratory solvents?

Methodological Answer: The hydrochloride salt exhibits high solubility in polar solvents:

- Water: >50 mg/mL at 25°C (due to ionic interactions).

- Ethanol: ~30 mg/mL (enhanced by hydrogen bonding).

- DCM or Ethyl Acetate: <5 mg/mL (limited due to hydrophobic cyclohexyl group).

Experimental Tip: For in vitro assays, dissolve in water and filter through a 0.22 µm membrane to avoid particulate interference .

Advanced Research Questions

Q. How can computational modeling optimize the reaction mechanism for large-scale synthesis?

Methodological Answer: Use density functional theory (DFT) calculations (e.g., Gaussian 16) to map energy profiles for key steps:

- Transition State Analysis: Identify rate-limiting steps (e.g., cyclohexylamine nucleophilic attack on the chloroamide intermediate).

- Solvent Effects: Simulate reaction kinetics in DMF vs. THF using the SMD solvation model.

Validation: Compare predicted activation energies with experimental DSC data .

Q. How to resolve contradictions in biological activity data across different assays?

Methodological Answer:

- Assay-Specific Variables: Control pH (e.g., 7.4 for cell-based vs. 6.8 for enzyme assays) and ionic strength.

- Metabolic Stability: Use liver microsomes (human vs. rodent) to assess degradation rates.

- Data Normalization: Apply Z-score or Grubbs’ test to identify outliers in dose-response curves.

Case Study: Inconsistent IC₅₀ values in kinase inhibition assays may arise from ATP concentration variations .

Q. What strategies mitigate racemization during synthesis of the chiral center?

Methodological Answer:

- Low-Temperature Reactions: Perform alkylation steps at –20°C to slow racemization.

- Chiral Auxiliaries: Use (R)- or (S)-proline derivatives to enforce stereochemical control.

- Analytical Monitoring: Employ chiral HPLC (e.g., Chiralpak AD-H column) with heptane/ethanol eluent to track enantiomeric excess (>95% required) .

Q. How to design a stability study for long-term storage?

Methodological Answer:

- ICH Guidelines: Conduct accelerated stability testing at 40°C/75% RH for 6 months.

- Degradation Pathways: Monitor hydrolysis (via HPLC) and oxidation (via peroxide strips).

- Optimal Conditions: Store lyophilized powder at –20°C in amber vials with desiccant; reconstituted solutions stable for 72 hours at 4°C .

Q. What advanced spectroscopic techniques elucidate intermolecular interactions in solid-state formulations?

Methodological Answer:

Q. How does the cyclohexyl group influence receptor binding affinity in neurological targets?

Methodological Answer:

- Molecular Dynamics Simulations: Model interactions with GABAₐ or NMDA receptors (e.g., AutoDock Vina).

- SAR Studies: Compare with analogs lacking the cyclohexyl group; observe >10-fold reduction in binding affinity.

- In Vivo Validation: Use knockout mice to isolate target-specific effects .

Q. What safety protocols are critical for handling this compound in vitro?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。